molecular formula C9H6ClF3N4 B11789616 2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine

2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B11789616
M. Wt: 262.62 g/mol
InChI Key: PXVIBPOWHVAEDE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine is a chemical compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine typically involves the reaction of 2-chlorophenyl azide with trifluoromethyl acetylene under controlled conditions. The reaction is usually carried out in the presence of a copper catalyst, which facilitates the formation of the triazole ring through a cycloaddition reaction . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds.

Scientific Research Applications

2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on various biological processes.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H6ClF3N4

Molecular Weight

262.62 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(trifluoromethyl)triazol-4-amine

InChI

InChI=1S/C9H6ClF3N4/c10-5-3-1-2-4-6(5)17-15-7(8(14)16-17)9(11,12)13/h1-4H,(H2,14,16)

InChI Key

PXVIBPOWHVAEDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)N)C(F)(F)F)Cl

Origin of Product

United States

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